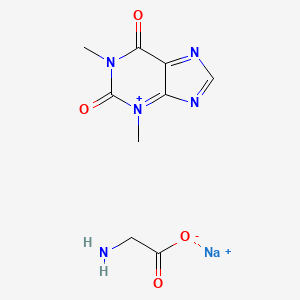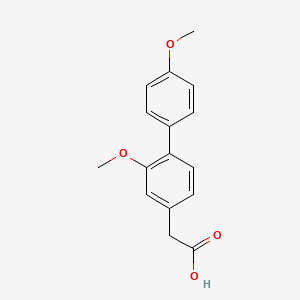
2,4'-Dimethoxy-biphenyl-4-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4’-Dimethoxy-biphenyl-4-acetic acid is an organic compound with the molecular formula C16H16O4 It is a derivative of biphenyl, featuring two methoxy groups and an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4’-Dimethoxy-biphenyl-4-acetic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base, and a solvent such as toluene or ethanol .
Industrial Production Methods
Industrial production methods for 2,4’-Dimethoxy-biphenyl-4-acetic acid are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Suzuki-Miyaura coupling reaction to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,4’-Dimethoxy-biphenyl-4-acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenol derivatives.
Reduction: The acetic acid moiety can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require strong bases or acids, depending on the desired functional group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups would yield phenol derivatives, while reduction of the acetic acid moiety would produce an alcohol.
Aplicaciones Científicas De Investigación
2,4’-Dimethoxy-biphenyl-4-acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of polymers and other materials.
Mecanismo De Acción
The mechanism of action of 2,4’-Dimethoxy-biphenyl-4-acetic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The methoxy groups and acetic acid moiety may play a role in binding to these targets and modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
4-Biphenylacetic acid: Similar structure but lacks the methoxy groups.
2,4-Dimethoxybenzoic acid: Contains methoxy groups but lacks the biphenyl structure.
4,4’-Dimethoxy-biphenyl: Similar biphenyl structure with methoxy groups but lacks the acetic acid moiety.
Uniqueness
2,4’-Dimethoxy-biphenyl-4-acetic acid is unique due to the presence of both methoxy groups and an acetic acid moiety on the biphenyl structure. This combination of functional groups may confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C16H16O4 |
|---|---|
Peso molecular |
272.29 g/mol |
Nombre IUPAC |
2-[3-methoxy-4-(4-methoxyphenyl)phenyl]acetic acid |
InChI |
InChI=1S/C16H16O4/c1-19-13-6-4-12(5-7-13)14-8-3-11(10-16(17)18)9-15(14)20-2/h3-9H,10H2,1-2H3,(H,17,18) |
Clave InChI |
MMCKHWQVAUXVEF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=C(C=C(C=C2)CC(=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 6-amino-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B15124381.png)
![6-acetoxy-2,2-dimethyl-3,4-dihydro-2H-benzo[h]chromen-5-ylpropionate](/img/structure/B15124389.png)
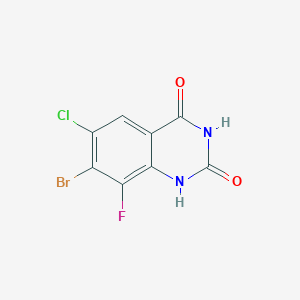
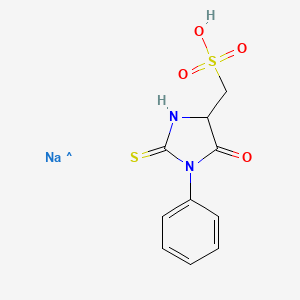

![10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;dihydrate](/img/structure/B15124413.png)

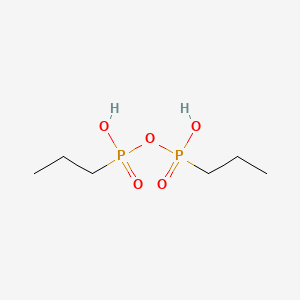
![(1,1-Dimethylethyl)[[(1S,3R)-1-[(1E)-2-iodoethenyl]-3-methylheptyl]oxy]dimethyl-silane](/img/structure/B15124440.png)
